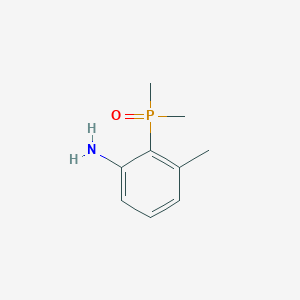
2-(Dimethylphosphinyl)-3-methylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylphosphinyl)-3-methylbenzenamine is an organic compound with the molecular formula C8H12NOP. It is also known as (2-Aminophenyl)dimethylphosphine oxide. This compound is characterized by the presence of a dimethylphosphinyl group attached to a benzene ring, which also bears an amine group. The unique structure of this compound makes it an effective ligand in transition metal catalysis, facilitating various catalytic reactions such as cross-coupling and polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphinyl)-3-methylbenzenamine typically involves the reaction of 3-methylbenzenamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylphosphinyl)-3-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Dimethylphosphinyl)-3-methylbenzenamine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylphosphinyl)-3-methylbenzenamine involves its role as a ligand in catalytic processes. The dimethylphosphinyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates, making the compound an effective catalyst in industrial and laboratory settings .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but lacks the amine group.
Triphenylphosphine: Another phosphine compound used in catalysis but with three phenyl groups instead of dimethylphosphinyl.
Uniqueness
2-(Dimethylphosphinyl)-3-methylbenzenamine is unique due to the presence of both the dimethylphosphinyl and amine groups, which provide distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand in various catalytic processes, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H14NOP |
|---|---|
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
2-dimethylphosphoryl-3-methylaniline |
InChI |
InChI=1S/C9H14NOP/c1-7-5-4-6-8(10)9(7)12(2,3)11/h4-6H,10H2,1-3H3 |
Clave InChI |
PACWFZXCBKIOLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


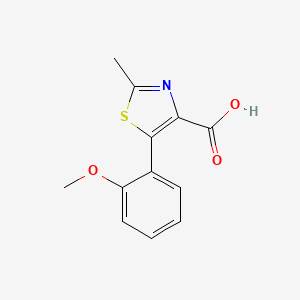
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
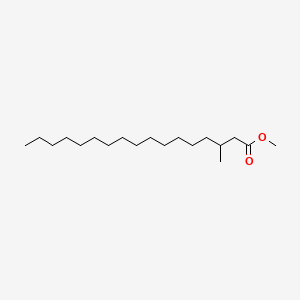

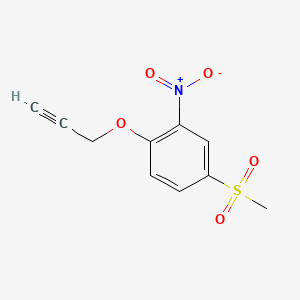
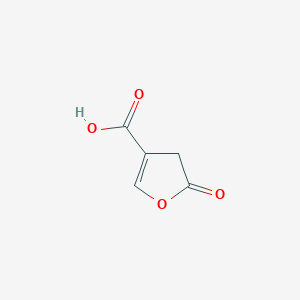


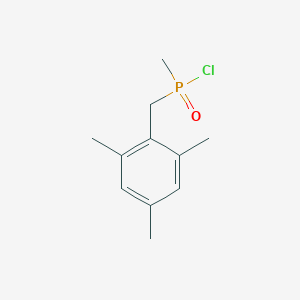
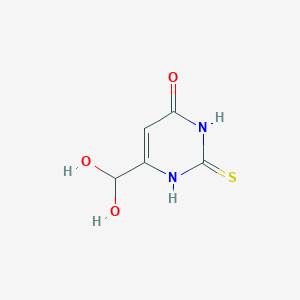
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
